
2-allyl-5-fluoro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-allyl-5-fluoro-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindolinones. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 2-allyl-5-fluoro-1H-isoindole-1,3(2H)-dione is not fully understood. However, several studies have suggested that it inhibits the activity of various enzymes and proteins involved in cancer cell proliferation and inflammation. It has been reported to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-allyl-5-fluoro-1H-isoindole-1,3(2H)-dione has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is a programmed cell death process that is essential for the removal of damaged cells from the body. It has also been reported to inhibit angiogenesis, which is the process of new blood vessel formation that is required for tumor growth. Additionally, it has shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-allyl-5-fluoro-1H-isoindole-1,3(2H)-dione in lab experiments is its potential for use in the development of anticancer and anti-inflammatory drugs. However, its limitations include its low solubility in water and its potential toxicity at higher concentrations.
Direcciones Futuras
There are several future directions for the study of 2-allyl-5-fluoro-1H-isoindole-1,3(2H)-dione. One of the directions includes the development of more efficient and cost-effective synthesis methods. Another direction includes the study of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand its mechanism of action and to identify its potential targets for drug development.
Métodos De Síntesis
The synthesis of 2-allyl-5-fluoro-1H-isoindole-1,3(2H)-dione has been reported using various methods. One of the methods involves the reaction of 5-fluoroisatin with allyl bromide in the presence of potassium carbonate and dimethylformamide. Another method involves the reaction of 5-fluoroisatin with allyl chloride in the presence of potassium carbonate and acetonitrile. The yield of the product obtained using these methods ranges from 50-80%.
Aplicaciones Científicas De Investigación
2-allyl-5-fluoro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to have anticancer, anti-inflammatory, and antimicrobial activities. Several studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has shown antimicrobial activity against various bacterial strains.
Propiedades
IUPAC Name |
5-fluoro-2-prop-2-enylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11(13)15/h2-4,6H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGENFNCDSNOIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C1=O)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

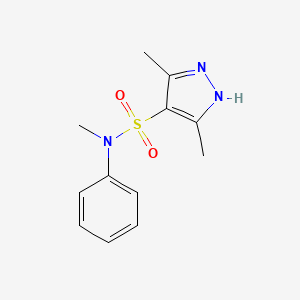
![4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile](/img/structure/B5035372.png)

![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B5035392.png)
![2-bromo-4-chloro-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5035396.png)
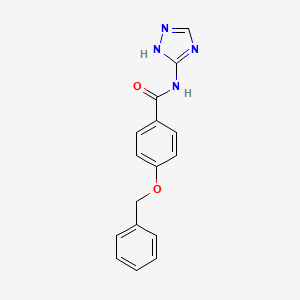
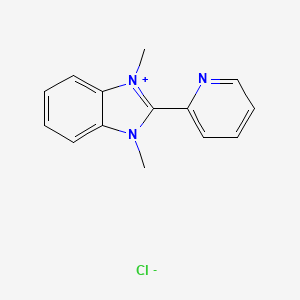
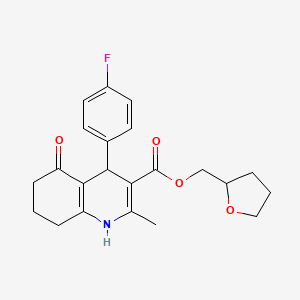
![3-benzyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5035426.png)
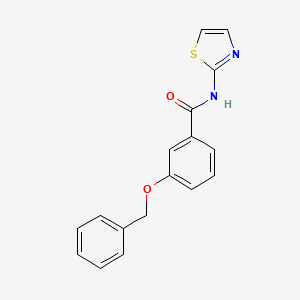
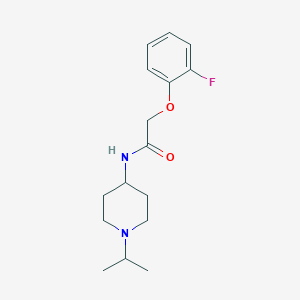
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5035443.png)
![6-(4-bromobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035446.png)
![N-(diphenylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5035463.png)